1-(6-chloropyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide
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Overview
Description
1-(6-chloropyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloropyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using reagents like carbodiimides or acid chlorides.
Attachment of the Chloropyridazinyl Moiety: This step involves nucleophilic substitution reactions where a chloropyridazine derivative is reacted with the piperidine intermediate.
Addition of the Trimethoxyphenyl Group: The final step includes the coupling of the trimethoxyphenyl group, typically through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(6-chloropyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the chloropyridazinyl or trimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(6-chloropyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(6-chloropyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
1-(6-chloropyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide: Another positional isomer with the carboxamide group at the 4-position.
Uniqueness
1-(6-chloropyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C19H23ClN4O4 |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H23ClN4O4/c1-26-14-9-13(10-15(27-2)18(14)28-3)21-19(25)12-5-4-8-24(11-12)17-7-6-16(20)22-23-17/h6-7,9-10,12H,4-5,8,11H2,1-3H3,(H,21,25) |
InChI Key |
YCGOGBJGRZYTST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl |
Origin of Product |
United States |
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